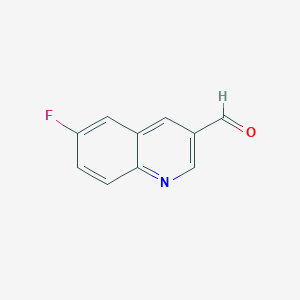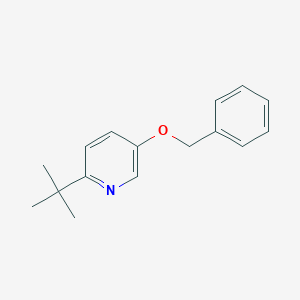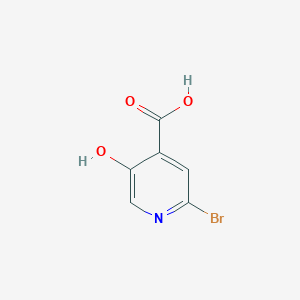
6-Fluoroquinoline-3-carbaldehyde
概要
説明
6-Fluoroquinoline-3-carbaldehyde is a fluorinated quinoline derivative with the molecular formula C10H6FNO
作用機序
Target of Action
6-Fluoroquinoline-3-carbaldehyde, a derivative of quinoline, primarily targets E. coli DNA Gyrase B and human topoisomerase IIα . These enzymes play crucial roles in DNA replication, making them attractive targets for antibacterial and anticancer drugs.
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This interaction results in the inhibition of the enzymes, thereby preventing DNA replication and cell division. The binding affinities of the synthesized compounds were from −6.1 to −7.2 kcal/mol against E. coli DNA gyrase B and −6.8 to −7.4 kcal/mol against human topoisomerase IIα .
Biochemical Pathways
It’s known that the inhibition of dna gyrase and topoisomerase iiα disrupts dna replication, leading to cell death . This makes the compound potentially useful in the treatment of bacterial infections and cancer.
Pharmacokinetics
All of the synthesized compounds obeyedLipinski’s rule of five without violation , suggesting good bioavailability
Result of Action
The compound exhibits antibacterial activity , with an inhibition zone (IZ) beyond 9.3 mm . It was found to be active against E. coli, P. aeruginosa, S. aureus, and S. pyogenes . Additionally, the compound showed antioxidant activity , with IC50 values ranging from 5.31 to 16.71 μg/mL .
生化学分析
Biochemical Properties
It is known that quinoline derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and can vary depending on the specific structure of the quinoline derivative and the biomolecules it interacts with .
Cellular Effects
Preliminary studies suggest that quinoline derivatives can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
準備方法
The synthesis of 6-Fluoroquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction used to introduce an aldehyde group into aromatic compounds. The process begins with the reaction of 2-chloro-7-fluoroquinoline with a Vilsmeier reagent, followed by the replacement of the chlorine atom with various nucleophiles. The aldehyde functional group can also be converted to carboxylic acid and imine groups using oxidizing agents and various amines .
化学反応の分析
6-Fluoroquinoline-3-carbaldehyde undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with various nucleophiles.
Condensation: The aldehyde group can participate in condensation reactions to form imines and other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The major products formed from these reactions include carboxylic acids, alcohols, and imines .
科学的研究の応用
6-Fluoroquinoline-3-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the preparation of complex organic molecules.
Biology: It has been studied for its potential antibacterial and antioxidant activities. .
Medicine: The compound is being explored for its potential use in drug development, particularly for its antibacterial properties. .
Industry: It is used in the production of dyes, pigments, and other materials due to its unique chemical properties.
類似化合物との比較
6-Fluoroquinoline-3-carbaldehyde can be compared with other fluorinated quinoline derivatives such as:
2-Chloro-7-fluoroquinoline-3-carbaldehyde: Similar in structure but with a chlorine atom instead of a fluorine atom.
6-Fluoroquinoline-2-carboxaldehyde: Differing in the position of the aldehyde group.
Fluoroquinolones: A broader class of compounds known for their antibacterial activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
特性
IUPAC Name |
6-fluoroquinoline-3-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO/c11-9-1-2-10-8(4-9)3-7(6-13)5-12-10/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUMHTKUNRZZGSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B3220426.png)
![Tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-C]pyrazole-5(1H)-carboxylate](/img/structure/B3220428.png)

![4-Chloro-7,8-dimethylpyrazolo[1,5-A][1,3,5]triazine](/img/structure/B3220445.png)
